(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide
Description
This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Configuration: (2R)-stereochemistry at position 2.
- Substituents:
- A phenyl group at position 2.
- Partial saturation (2,3-dihydro) of the imidazole ring.
- N,N-Diethyl carboxamide at position 4.
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H21N3O/c1-3-20(4-2)18(22)15-10-11-17-19-16(13-21(17)12-15)14-8-6-5-7-9-14/h5-12,16H,3-4,13H2,1-2H3/t16-/m0/s1 |
InChI Key |
AROQILANSLIUGZ-INIZCTEOSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CN2C[C@H](N=C2C=C1)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C(=O)C1=CN2CC(N=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the phenyl group and the carboxamide functionality. Common reagents used in these reactions include diethylamine, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that compounds similar to (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide exhibit potential as anticancer agents. The compound's structure suggests it may interact with biological targets involved in cancer proliferation pathways. For instance, imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cancer cell signaling. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells .
1.2 Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, its structural features allow it to act on various kinases involved in cellular signaling processes. The inhibition of such enzymes can be pivotal in developing treatments for diseases characterized by dysregulated kinase activity .
Agricultural Applications
2.1 Crop Protection
this compound has been noted for its potential use in agricultural chemistry as a crop protection agent. Its formulation can be utilized in creating aqueous suspensions that contain active ingredients effective against pests and diseases affecting crops . The compound's efficacy in protecting crops from pathogens highlights its importance in sustainable agriculture.
Synthetic Applications
3.1 Synthesis of Heterocycles
The compound serves as a precursor or building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can yield derivatives with enhanced biological activity or novel properties . The ability to generate diverse chemical entities from this compound is valuable in medicinal chemistry research.
Case Studies
Mechanism of Action
The mechanism of action of (2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Pharmacological Differences
The table below highlights critical distinctions between the target compound and its analogs:
*Calculated based on molecular formula C₂₀H₂₃N₃O.
Analysis of Structural Modifications and Pharmacological Implications
Role of 2,3-Dihydro Saturation
However, this modification may reduce binding affinity to flat hydrophobic pockets in enzymes like H⁺/K⁺-ATPase, where planar imidazopyridine cores are preferred .
Impact of (2R)-Stereochemistry
The chiral center at position 2 introduces stereoselectivity, which is absent in non-chiral analogs such as N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide . This feature could improve target specificity, as seen in other chiral P-CABs (e.g., TAK-438, which exhibits 17 nM IC₅₀ due to optimized stereochemistry) .
Carboxamide Substitutions
- N,N-Diethyl vs. N,N-Dimethyl : The bulkier diethyl group in the target compound may hinder solubility but enhance lipophilicity, favoring CNS penetration compared to smaller dimethyl analogs .
- Hydroxyethyl Carboxamide (AZD0865) : The polar hydroxyethyl group improves aqueous solubility, critical for oral bioavailability in acid-suppressing agents .
Aryl Substitutions at Position 2
This moiety may enhance binding to aromatic-rich targets like opioid receptors, as seen in related dihydroimidazopyridines with CNS activity .
Biological Activity
(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 872201-01-9 |
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated its ability to downregulate key oncogenes involved in cell cycle regulation and apoptosis.
- Interaction with Molecular Targets : Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer pathways. For instance, it has been shown to bind effectively to the FOXM1 transcription factor, which is critical for cell proliferation and survival in cancer cells .
In Vitro Studies
In vitro testing has revealed the following findings:
- Anti-proliferative Activity : The compound was evaluated using the MTT assay on several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). Results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents .
- Western Blot Analysis : Western blotting confirmed that treatment with the compound resulted in decreased expression levels of FOXM1, suggesting a direct link between its activity and inhibition of this oncogenic pathway .
In Vivo Studies
Preliminary in vivo studies have also been conducted:
- Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. This effect was attributed to both direct cytotoxicity against tumor cells and modulation of immune responses .
Case Study 1: Triple-Negative Breast Cancer
A recent study focused on the effects of this compound on triple-negative breast cancer cells. The findings showed that the compound significantly inhibited cell proliferation and induced apoptosis through FOXM1 downregulation. The study concluded that this compound could serve as a potential therapeutic agent for aggressive breast cancers resistant to conventional treatments .
Case Study 2: Molecular Docking Insights
Another investigation utilized molecular docking techniques to elucidate the binding interactions between this compound and various protein targets involved in oncogenesis. The results highlighted key residues involved in binding affinity, providing insights into optimizing the compound's structure for enhanced efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
